4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzo[c][1,2,5]thiadiazole core, the introduction of the sulfonyl group, and the attachment of the 2-fluoroethylpiperazine moiety. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of several different functional groups, each of which would contribute to its overall properties. The benzo[c][1,2,5]thiadiazole core would likely contribute to the compound’s aromaticity and stability, while the sulfonyl group could potentially act as an electron-withdrawing group, affecting the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of its various functional groups. For example, the sulfonyl group could potentially undergo reactions such as sulfonation or desulfonation, while the piperazine ring could potentially participate in reactions such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially increase the compound’s polarity, affecting its solubility in different solvents .Mechanism of Action
Target of Action
The primary target of the compound “4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole” is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with ENTs, and it has been demonstrated to be a novel inhibitor of ENTs . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The compound affects the biochemical pathways involving ENTs. By inhibiting ENTs, it can potentially disrupt nucleotide synthesis and the regulation of adenosine function . The downstream effects of this disruption would depend on the specific cellular context and could have implications for various biological processes, including cell proliferation and apoptosis.
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to reduced uridine uptake . This could potentially disrupt various cellular processes, including nucleotide synthesis and the regulation of adenosine function .
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole in lab experiments is its potential as a therapeutic agent for cancer treatment. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Future Directions
For research on 4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole include exploring its potential as a therapeutic agent for other diseases, such as epilepsy and microbial infections. Further studies are also needed to determine its mechanism of action and to optimize its pharmacokinetic properties for clinical use. Additionally, studies on the synthesis of new analogs of this compound may lead to the discovery of more potent and selective anticancer agents.
In conclusion, this compound is a promising compound with potential applications in medicinal and pharmaceutical research. Its anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties make it a valuable compound for further study. However, more research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of 4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole involves the reaction of 2-chloroethylamine hydrochloride with 4-amino benzenesulfonamide in the presence of triethylamine. The resulting intermediate is then reacted with 2-chloro-1,3-benzothiazole to yield the final product.
Scientific Research Applications
4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole has been studied for its potential applications in medicinal and pharmaceutical research. Studies have shown that this compound exhibits anticancer activity by inhibiting the growth of cancer cells. It has also been found to have anticonvulsant, anti-inflammatory, and antimicrobial properties.
Safety and Hazards
properties
IUPAC Name |
4-[4-(2-fluoroethyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O2S2/c13-4-5-16-6-8-17(9-7-16)21(18,19)11-3-1-2-10-12(11)15-20-14-10/h1-3H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLOLEKEXDBUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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